Ethyl 1-hydroxycyclohexanecarboxylate

Description

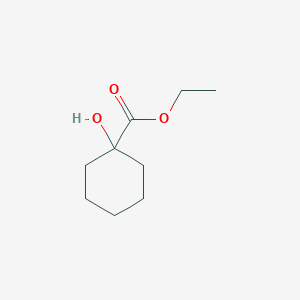

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-12-8(10)9(11)6-4-3-5-7-9/h11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGBBZRMRVLEFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041952 | |

| Record name | Ethyl 1-hydroxycyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1127-01-1 | |

| Record name | Cyclohexanecarboxylic acid, 1-hydroxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1127-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-hydroxycyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001127011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1127-01-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1-hydroxycyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxy-cyclohexanecarboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 1-HYDROXYCYCLOHEXANECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PZL293290 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-hydroxycyclohexanecarboxylate: Properties, Synthesis, and Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1-hydroxycyclohexanecarboxylate is a versatile organic compound with applications as a key intermediate in the synthesis of various molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its fundamental properties, detailed experimental protocols for its synthesis, and its relevance in the field of drug development.

Core Properties of this compound

This compound is a colorless to light yellow liquid or solid-liquid mixture at room temperature.[1] It is characterized by the presence of a hydroxyl group and an ethyl ester functional group attached to a cyclohexane ring. These functional groups make it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₃ | [2][3] |

| Molecular Weight | 172.22 g/mol | [2][3] |

| CAS Number | 1127-01-1 | [2][3] |

| Appearance | Colorless to light yellow solid-liquid mixture | [1] |

| Boiling Point | 228 °C | [1] |

| Density | 1.104 g/cm³ | |

| Refractive Index | 1.4532 | [1] |

| Flash Point | 86 °C | [1] |

| pKa (Predicted) | 13.28 ± 0.20 | |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | |

| Storage | Sealed in a dry place at room temperature. | [1] |

Table 2: Computed Properties of this compound

| Property | Value | Reference |

| XLogP3 | 1.4 | [2][3] |

| Hydrogen Bond Donor Count | 1 | [2][3] |

| Hydrogen Bond Acceptor Count | 3 | [2][3] |

| Rotatable Bond Count | 3 | [2][3] |

| Exact Mass | 172.109944368 Da | [2][3] |

| Topological Polar Surface Area | 46.5 Ų | [2][3] |

Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Reformatsky reaction . This reaction involves the condensation of a ketone (cyclohexanone) with an α-halo ester (ethyl bromoacetate) in the presence of metallic zinc.[4][5][6]

Experimental Protocol for the Synthesis of this compound via the Reformatsky Reaction

Materials:

-

Cyclohexanone

-

Ethyl bromoacetate

-

Activated Zinc dust

-

Anhydrous toluene (or a mixture of benzene and ether)

-

Iodine (for activation of zinc)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Diethyl ether or MTBE for extraction

Procedure:

-

Activation of Zinc: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of activated zinc dust (5.0 eq) and a crystal of iodine (0.1 eq) in anhydrous toluene (50 mL) is stirred and heated to reflux for 5 minutes. The mixture is then cooled to room temperature.

-

Reaction Initiation: To this mixture, ethyl bromoacetate (2.0 eq) is added.

-

Addition of Cyclohexanone: A solution of cyclohexanone (1.0 eq) in anhydrous toluene (10 mL) is then added dropwise to the suspension.

-

Reaction: The resulting mixture is stirred at 90 °C for 30 minutes.

-

Work-up: The reaction is cooled to 0 °C and quenched by the addition of a saturated aqueous ammonium chloride solution.

-

Extraction and Purification: The suspension is filtered, and the filtrate is extracted with diethyl ether or MTBE. The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel chromatography to yield this compound.[4]

Characterization: The structure of the synthesized this compound can be confirmed using various spectroscopic techniques:

-

¹H NMR: Will show characteristic peaks for the ethyl group (triplet and quartet), the cyclohexane ring protons, and a singlet for the hydroxyl proton.

-

¹³C NMR: Will display signals for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, the carbons of the cyclohexane ring, and the carbons of the ethyl group.

-

IR Spectroscopy: Will exhibit characteristic absorption bands for the O-H stretch of the alcohol, the C=O stretch of the ester, and C-O stretches.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals. Its bifunctional nature (hydroxyl and ester groups) allows for a variety of subsequent chemical transformations.

One notable potential application is in the synthesis of cannabinoids, specifically Dronabinol , which is the synthetic equivalent of Δ⁹-tetrahydrocannabinol (THC).[1][2][7][8] Dronabinol is an antiemetic and appetite stimulant used to treat nausea and vomiting caused by chemotherapy and weight loss in patients with AIDS.[7][8]

While patents describing the synthesis of Dronabinol do not always explicitly name this compound, they detail synthetic routes that utilize structurally very similar intermediates which can be derived from it.[1][2] The core cyclohexanol moiety is a key building block for constructing the tetracyclic core of cannabinoids.

The following diagram illustrates the general workflow from the synthesis of this compound to its potential application in the synthesis of a cannabinoid-like therapeutic agent.

Caption: Workflow from synthesis to potential pharmaceutical application.

Signaling Pathways of End-Product

As this compound is a synthetic intermediate, it does not have a direct role in biological signaling pathways. However, the end-product of its potential synthetic route, Dronabinol, exerts its pharmacological effects by interacting with the endocannabinoid system .

The primary targets of Dronabinol are the cannabinoid receptors CB1 and CB2 , which are G-protein coupled receptors.[9]

-

CB1 receptors are predominantly found in the central nervous system and are responsible for the psychoactive effects of cannabinoids.

-

CB2 receptors are mainly located in the peripheral tissues, particularly in immune cells, and are involved in modulating inflammation and immune responses.

The interaction of Dronabinol with these receptors leads to a cascade of intracellular events, ultimately resulting in its therapeutic effects.

Caption: Simplified signaling pathway of Dronabinol.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the pharmaceutical industry. Its straightforward synthesis via the Reformatsky reaction and its suitable functional groups make it an attractive starting material for the preparation of complex molecules like Dronabinol. A thorough understanding of its properties and synthetic routes is essential for researchers and professionals involved in drug discovery and development.

References

- 1. US20080312465A1 - Intermediate compounds in the synthesis of dronabinol - Google Patents [patents.google.com]

- 2. US7323576B2 - Synthetic route to dronabinol - Google Patents [patents.google.com]

- 3. This compound | C9H16O3 | CID 222089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. Reformatsky Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. A review on the syntheses of Dronabinol and Epidiolex as classical cannabinoids with various biological activities including those against SARS-COV2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A review on the syntheses of Dronabinol and Epidiolex as classical cannabinoids with various biological activities including those against SARS-COV2 – ScienceOpen [scienceopen.com]

- 9. Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 1-hydroxycyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-hydroxycyclohexanecarboxylate is a versatile cyclic ester that serves as a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its applications, particularly in the development of agrochemicals. This document aims to be a core resource for professionals in research and development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid or solid-liquid mixture at room temperature. It is characterized by the presence of a hydroxyl group and an ethyl ester functionality on a cyclohexane ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1127-01-1 | [1] |

| Molecular Formula | C₉H₁₆O₃ | [1] |

| Molecular Weight | 172.22 g/mol | [1] |

| Appearance | Colorless to light yellow solid-liquid mixture | [2] |

| Boiling Point | 228 °C | [2] |

| Density | 1.104 g/cm³ | [2] |

| Refractive Index | 1.4532 | [2] |

| Flash Point | 86 °C | [2] |

| pKa | 13.28 ± 0.20 (Predicted) | [2] |

| Solubility | Soluble in organic solvents, sparingly soluble in water. | [3] |

| Storage | Sealed in a dry place at room temperature. | [2] |

Synthesis of this compound

The primary method for the synthesis of this compound is the Reformatsky reaction . This reaction involves the treatment of a ketone (in this case, cyclohexanone) with an α-halo ester (ethyl bromoacetate) in the presence of metallic zinc.[4]

Experimental Protocol: Reformatsky Reaction

This protocol is a generalized procedure for the Reformatsky reaction and can be adapted for the synthesis of this compound.

Materials:

-

Cyclohexanone

-

Ethyl bromoacetate

-

Activated zinc dust

-

Iodine (catalyst)

-

Toluene (anhydrous)

-

Methyl tert-butyl ether (MTBE) for extraction

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine (0.1 eq) in anhydrous toluene (50 mL) is stirred under reflux for 5 minutes and then cooled to room temperature.

-

To this mixture, ethyl bromoacetate (2.0 eq) is added.

-

A solution of cyclohexanone (1.0 eq) in toluene (10 mL) is then added to the suspension.

-

The resulting mixture is stirred at 90 °C for 30 minutes.

-

The reaction is cooled to 0 °C, and water is added to quench the reaction.

-

The suspension is filtered, and the filtrate is extracted with MTBE.

-

The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by silica gel chromatography to yield this compound.[5]

Diagram 1: Reformatsky Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Key Reactions

Dehydration

This compound can undergo dehydration to form ethyl cyclohex-1-enecarboxylate. This elimination reaction is typically carried out using a dehydrating agent such as thionyl chloride in the presence of a base like pyridine.[6]

Diagram 2: Dehydration of this compound

Caption: Dehydration reaction to form an unsaturated ester.

Applications in Synthesis

This compound is a key intermediate in the synthesis of various organic molecules, most notably in the agrochemical industry.

Synthesis of Acaricides

This compound is a crucial building block for the synthesis of spirocyclic tetronic acid derivatives, a class of compounds known for their acaricidal and insecticidal activities.[4] A prominent example is the synthesis of Spiromesifen, a commercial acaricide.[7]

The synthesis of the spirocyclic tetronic acid core of Spirodiclofen, a related acaricide, starts from this compound. This involves acylation with a substituted phenylacetyl chloride, followed by a base-mediated intramolecular cyclization.[7]

Diagram 3: General Synthetic Pathway to Spirocyclic Acaricides

Caption: Synthetic route from this compound to acaricides.

While direct evidence of this compound as a starting material for specific commercially available pharmaceuticals is not prevalent in the reviewed literature, its functional groups make it a plausible intermediate for the synthesis of complex molecules with potential biological activity.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as hazardous to the aquatic environment with long-lasting effects (Aquatic Chronic 3). Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis via the Reformatsky reaction and its subsequent reactivity, particularly dehydration and utilization in the construction of complex spirocyclic systems, underscore its importance in modern organic synthesis. For researchers and professionals in drug development and agrochemical research, a thorough understanding of this compound's properties and reactivity is essential for the design and execution of novel synthetic strategies.

References

Ethyl 1-hydroxycyclohexanecarboxylate CAS number 1127-01-1

CAS Number: 1127-01-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 1-hydroxycyclohexanecarboxylate, a versatile building block in organic synthesis. This document details its physicochemical properties, synthesis methodologies, key chemical reactions, and applications, with a focus on its role in the development of novel chemical entities.

Physicochemical Properties

This compound is a colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆O₃ | [2] |

| Molecular Weight | 172.22 g/mol | [2] |

| Density | 1.104 g/cm³ | [3] |

| Boiling Point | 75 °C @ 5 Torr | [3] |

| Flash Point | 86.2 °C | [3] |

| Refractive Index | 1.485 | [3] |

| pKa (Predicted) | 13.28 ± 0.20 | [2] |

| Solubility | Soluble in organic solvents, sparingly soluble in water. | [2] |

| Storage | Sealed in a dry environment at room temperature. | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Reformatsky reaction being a classic and effective approach. An alternative high-yield method utilizes lithium bis(trimethylsilyl)amide.

Experimental Protocol: Modified Reformatsky Reaction

This protocol details the synthesis of this compound via the reaction of cyclohexanone with ethyl bromoacetate and zinc.

Materials:

-

Cyclohexanone

-

Ethyl bromoacetate

-

Activated Zinc dust

-

Iodine (catalytic amount)

-

Toluene, anhydrous

-

Methyl tert-butyl ether (MTBE)

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

A suspension of activated zinc dust (5.0 eq) and a crystal of iodine in anhydrous toluene (50 mL) is stirred under reflux for 5 minutes and then cooled to room temperature.

-

To this mixture, add ethyl bromoacetate (2.0 eq).

-

A solution of cyclohexanone (1.0 eq) in anhydrous toluene (10 mL) is then added to the suspension.

-

The resulting mixture is stirred at 90 °C for 30 minutes.

-

After cooling the reaction to 0 °C, water is carefully added to quench the reaction.

-

The suspension is filtered, and the filtrate is extracted with MTBE.

-

The combined organic phases are washed sequentially with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield this compound.

Experimental Protocol: Synthesis using Lithium Bis(trimethylsilyl)amide

This method provides a high-yield synthesis of the target compound from ethyl acetate and cyclohexanone.

Materials:

-

n-Butyllithium in hexane

-

Hexamethyldisilazane

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Cyclohexanone

-

20% Hydrochloric acid

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Preparation of Lithium Bis(trimethylsilyl)amide: In a dry, three-necked flask under a nitrogen atmosphere, place a hexane solution of n-butyllithithium (1.0 eq). Cool the flask in an ice-water bath and add hexamethyldisilazane (1.05 eq) dropwise. Remove the ice bath and stir for 15 minutes. Remove the hexane under reduced pressure to obtain white crystals of lithium bis(trimethylsilyl)amide. Dissolve the crystals in anhydrous THF.

-

Formation of Ethyl Lithioacetate: Cool the solution of lithium bis(trimethylsilyl)amide in an acetone-dry ice bath. Add ethyl acetate (1.0 eq) dropwise and continue stirring for 15 minutes.

-

Reaction with Cyclohexanone: Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

-

Work-up: After 5 minutes, hydrolyze the reaction by adding 20% hydrochloric acid. Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator.

-

Distill the residue under reduced pressure to obtain pure this compound.

Chemical Reactions and Applications

This compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and fragrances.[2]

Synthesis of Tetronic Acid Derivatives

A key application of this compound is in the synthesis of tetronic acid carboxylate derivatives, which have shown acaricidal activity.[1] The general synthetic pathway involves the reaction of the hydroxy ester with another ester in the presence of a strong base.

Acid-Catalyzed Dehydration

This compound can undergo acid-catalyzed dehydration to yield ethyl cyclohex-1-enecarboxylate. This elimination reaction typically follows an E1 mechanism.

Experimental Workflow: Acid-Catalyzed Dehydration

Spectroscopic Data

While comprehensive, publicly available spectra are limited, the following table summarizes the expected spectroscopic characteristics of this compound based on its structure. Spectroscopic data for this compound is available on platforms such as ChemicalBook.[4]

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), multiplets for the cyclohexyl protons, and a singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the quaternary carbon bearing the hydroxyl group, carbons of the cyclohexane ring, and carbons of the ethyl group. |

| IR Spectroscopy | A broad absorption band for the O-H stretch of the alcohol, a strong absorption for the C=O stretch of the ester, and C-H stretching and bending vibrations. |

| Mass Spectrometry | The molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of water, the ethoxy group, and cleavage of the cyclohexane ring. |

Safety Information

This compound is classified as harmful to aquatic life with long-lasting effects (H412).[2] Appropriate safety precautions should be taken during handling and disposal. It is recommended to consult the Safety Data Sheet (SDS) before use.

References

An In-depth Technical Guide to Ethyl 1-hydroxycyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-hydroxycyclohexanecarboxylate is a versatile organic compound with applications in the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of its chemical structure, physical and spectroscopic properties, and detailed experimental protocols for its synthesis. The information is intended for researchers, scientists, and professionals in drug development who are interested in utilizing this compound in their work.

Chemical Structure and Properties

This compound is a cycloalkane derivative characterized by a hydroxyl group and an ethyl ester group attached to the same carbon atom of a cyclohexane ring.

Chemical Structure:

An In-depth Technical Guide to Ethyl 1-hydroxycyclohexane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-hydroxycyclohexane-1-carboxylate, with the confirmed IUPAC name ethyl 1-hydroxycyclohexane-1-carboxylate , is a valuable intermediate in organic synthesis.[1][2] Its structure, featuring a hydroxyl group and an ester on a cyclohexane ring, makes it a versatile building block for the synthesis of more complex molecules, including tetronic acid derivatives with acaricidal activity.[3] This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via the Reformatsky reaction, and an analysis of its key spectral characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of ethyl 1-hydroxycyclohexane-1-carboxylate is presented in Table 1. This data is essential for its handling, application in reactions, and for purification processes.

| Property | Value | Source |

| IUPAC Name | ethyl 1-hydroxycyclohexane-1-carboxylate | [1][2] |

| CAS Number | 1127-01-1 | [2] |

| Molecular Formula | C₉H₁₆O₃ | [2] |

| Molecular Weight | 172.22 g/mol | [2] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 228 °C | ChemicalBook |

| Density | 1.104 g/cm³ | ChemicalBook |

| Flash Point | 86 °C | ChemicalBook |

| Solubility | Soluble in organic solvents, sparingly soluble in water. | [4] |

| GHS Classification | H412: Harmful to aquatic life with long lasting effects. | [1] |

Synthesis via Reformatsky Reaction

The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters from α-halo esters and carbonyl compounds, utilizing metallic zinc.[5][6] This approach is particularly suitable for the preparation of ethyl 1-hydroxycyclohexane-1-carboxylate from cyclohexanone and ethyl bromoacetate.

Experimental Protocol

The following is a detailed protocol for the synthesis of ethyl 1-hydroxycyclohexane-1-carboxylate, adapted from a general procedure for the Reformatsky reaction.

Materials:

-

Cyclohexanone

-

Ethyl bromoacetate

-

Activated Zinc dust

-

Iodine (catalytic amount)

-

Toluene, anhydrous

-

Hydrochloric acid, 20% solution

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add activated zinc dust (1.2 equivalents) and a crystal of iodine. Heat the flask gently under a nitrogen atmosphere until the iodine vapor is visible, then allow it to cool. This process activates the zinc surface.

-

Initiation of the Reaction: Add anhydrous toluene to the flask. A portion of a solution of ethyl bromoacetate (1.1 equivalents) and cyclohexanone (1.0 equivalent) in anhydrous toluene is added from the dropping funnel. The reaction mixture is gently warmed until the reaction initiates, which is indicated by a color change and the start of an exothermic reaction.

-

Addition of Reactants: Once the reaction has started, the remaining solution of ethyl bromoacetate and cyclohexanone is added dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is heated under reflux for an additional 30-60 minutes to ensure the complete consumption of the reactants.

-

Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice and 20% hydrochloric acid. This step hydrolyzes the intermediate organozinc complex.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with ethyl acetate.

-

Washing: The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 1-hydroxycyclohexane-1-carboxylate.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the cyclohexyl ring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.2 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~ 3.5 | Singlet (s) | 1H | -OH |

| ~ 2.0 - 1.2 | Multiplet (m) | 10H | Cyclohexyl protons |

| ~ 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the quaternary carbon bearing the hydroxyl group, the carbons of the ethyl group, and the carbons of the cyclohexane ring.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 | C =O (ester) |

| ~ 75 | C -OH (quaternary) |

| ~ 61 | -O-CH₂ -CH₃ |

| ~ 35-20 | Cyclohexyl carbons |

| ~ 14 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the presence of a strong carbonyl stretch from the ester and a broad hydroxyl stretch.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3500-3200 (broad) | O-H | Hydroxyl group stretch |

| 2940, 2860 | C-H | Alkane C-H stretch |

| ~ 1730 (strong) | C=O | Ester carbonyl stretch |

| ~ 1240 (strong) | C-O | Ester C-O stretch |

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of ethyl 1-hydroxycyclohexane-1-carboxylate via the Reformatsky reaction.

Caption: Synthesis workflow for ethyl 1-hydroxycyclohexane-1-carboxylate.

Conclusion

This technical guide provides essential information for professionals working with ethyl 1-hydroxycyclohexane-1-carboxylate. The provided data on its physicochemical properties, a detailed synthesis protocol, and predicted spectral characteristics offer a solid foundation for its use in research and development. While experimental spectral data is not widely available, the predicted values serve as a useful reference for the characterization of this important synthetic intermediate.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Ethyl 1-hydroxycyclohexanecarboxylate | C9H16O3 | CID 222089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ETHYL 1-HYDROXYCYCLOHEXANE-CARBOXYLATE | 1127-01-1 [chemicalbook.com]

- 4. web.pdx.edu [web.pdx.edu]

- 5. investigacion.unirioja.es [investigacion.unirioja.es]

- 6. Introduction to IR Spectra [webspectra.chem.ucla.edu]

An In-depth Technical Guide to Ethyl 1-hydroxycyclohexanecarboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 1-hydroxycyclohexanecarboxylate, a valuable intermediate in organic synthesis. The document details its discovery, synthesis methodologies with experimental protocols, and key physicochemical and spectroscopic data.

Introduction and Discovery

This compound, with the CAS number 1127-01-1 and molecular formula C₉H₁₆O₃, is a tertiary hydroxy ester. While the exact first synthesis is not definitively documented in readily available literature, its preparation is rooted in the principles of forming β-hydroxy esters, a class of compounds extensively studied since the late 19th century. The most pertinent and well-documented methods for its synthesis fall under the umbrella of the Reformatsky and related organometallic addition reactions.

A significant, detailed procedure for the synthesis of "Ethyl 1-hydroxycyclohexylacetate," an accepted synonym, is provided in Organic Syntheses, a highly reputable source for reliable organic preparations. This publication from 1971 references earlier works, suggesting that the compound and its synthesis were known in the scientific community prior to this date. The primary synthetic routes involve the reaction of an organometallic reagent derived from an α-haloacetate with cyclohexanone.

Synthesis and Experimental Protocols

The synthesis of this compound is most effectively achieved through the Reformatsky reaction or a Grignard-type reaction. Below are detailed protocols for these methods.

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a ketone in the presence of zinc metal. The key intermediate is an organozinc reagent, often called a Reformatsky enolate.[1][2]

Reaction Scheme:

Experimental Protocol:

A well-established procedure for a reaction of this type is the synthesis of Ethyl 1-hydroxycyclohexylacetate as described in Organic Syntheses.[3]

-

Reagents and Equipment:

-

Cyclohexanone

-

Zinc dust

-

Ethyl bromoacetate

-

Anhydrous diethyl ether and toluene

-

20% Hydrochloric acid

-

Anhydrous sodium sulfate

-

Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser.

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

-

-

Procedure:

-

In the reaction flask, activate zinc dust.

-

Add a solution of cyclohexanone and ethyl bromoacetate in a mixture of anhydrous diethyl ether and toluene to the activated zinc.

-

Initiate the reaction by gentle heating. Once started, the reaction is typically exothermic and may require cooling to maintain a controlled reflux.

-

After the initial reaction subsides, heat the mixture at reflux for a period to ensure complete reaction.

-

Cool the reaction mixture and hydrolyze it by the slow addition of 20% hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation.

-

-

Yield: 56-71%[3]

Grignard-Type Reaction (using Lithium Amide)

An alternative synthesis involves the condensation of ethyl acetate with cyclohexanone using a strong base like lithium amide in liquid ammonia.[3]

Reaction Scheme:

Experimental Protocol:

This method is also described in the discussion of the Organic Syntheses procedure for Ethyl 1-hydroxycyclohexylacetate.[3]

-

Reagents and Equipment:

-

Cyclohexanone

-

Ethyl acetate

-

Lithium amide

-

Liquid ammonia

-

Anhydrous diethyl ether

-

Apparatus for conducting reactions in liquid ammonia.

-

-

Procedure:

-

In a flask equipped for reactions at low temperatures, condense liquid ammonia.

-

Add lithium amide to the liquid ammonia with stirring.

-

To this suspension, add a solution of ethyl acetate in anhydrous diethyl ether.

-

After stirring for a period, add a solution of cyclohexanone in anhydrous diethyl ether.

-

Allow the reaction to proceed, followed by quenching with a suitable proton source (e.g., ammonium chloride).

-

Evaporate the ammonia and work up the reaction mixture in a similar manner to the Reformatsky protocol (acidification, extraction, drying, and distillation).

-

-

Yield: 69%[3]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₃ | [4] |

| Molecular Weight | 172.22 g/mol | [4] |

| Boiling Point | 77–80 °C at 1 mmHg | [3] |

| Refractive Index (n²⁴/D) | 1.4555–1.4557 | [3] |

| Yield (Reformatsky) | 56-71% | [3] |

| Yield (Lithium Amide) | 69% | [3] |

Spectroscopic Data

| Spectroscopy | Key Features |

| ¹H NMR | Expected signals include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, multiplets for the cyclohexyl protons, and a singlet for the hydroxyl proton. |

| ¹³C NMR | Expected signals include a peak for the carbonyl carbon of the ester, a peak for the quaternary carbon attached to the hydroxyl group, signals for the carbons of the cyclohexane ring, and signals for the ethyl group carbons. |

| IR | A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretch of the alcohol, and a strong absorption band around 1730 cm⁻¹ for the C=O stretch of the ester. |

| MS | The mass spectrum would show a molecular ion peak (M⁺) at m/z = 172, along with characteristic fragmentation patterns for an ester and a cyclohexanol derivative. |

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow of the primary synthetic methods for this compound.

Applications in Synthesis

This compound serves as a versatile intermediate in organic synthesis. The presence of both a hydroxyl and an ester functional group allows for a variety of subsequent transformations. For example, it is used as a reagent in the synthesis of tetronic acid carboxylate derivatives which have shown acaricidal activity.[5][6] The hydroxyl group can be protected or activated for nucleophilic substitution, while the ester can be hydrolyzed, reduced, or reacted with other nucleophiles.

Conclusion

This compound is a readily accessible and synthetically useful molecule. Its preparation via the Reformatsky reaction or a Grignard-type condensation provides reliable and high-yielding routes to this tertiary hydroxy ester. The detailed protocols and data presented in this guide offer a solid foundation for its synthesis and application in research and development.

References

An In-Depth Technical Guide to Ethyl 1-Hydroxycyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1-hydroxycyclohexanecarboxylate is a versatile cyclic ester that serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. Its structure, combining a hydroxyl group and an ethyl ester on a cyclohexane ring, offers a reactive platform for various chemical transformations. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of therapeutic agents.

Core Data and Physical Properties

A summary of the key physical and spectroscopic data for this compound is presented below for easy reference.

| Property | Value |

| Molecular Formula | C₉H₁₆O₃ |

| Molecular Weight | 172.22 g/mol [1][2] |

| CAS Number | 1127-01-1[1][2] |

| Appearance | Colorless to light yellow solid-liquid mixture[2] |

| Boiling Point | 228 °C[2] |

| Density | 1.104 g/cm³[2] |

| Refractive Index | 1.4532[2] |

| pKa | 13.28 ± 0.20 (Predicted)[2] |

| Storage | Sealed in dry, Room Temperature[2] |

Spectroscopic Data

| Spectroscopy | Key Peaks and Signals |

| ¹H NMR (CDCl₃) | Predicted: δ 4.17 (q, 2H, OCH₂CH₃), 3.5-4.0 (s, 1H, OH), 1.2-2.0 (m, 10H, cyclohexyl), 1.25 (t, 3H, OCH₂CH₃) |

| IR (Infrared) | Characteristic Absorptions: ~3500 cm⁻¹ (O-H stretch, broad), ~2930 & ~2860 cm⁻¹ (C-H stretch), ~1720 cm⁻¹ (C=O stretch, ester) |

| Mass Spectrometry (MS) | Key m/z values for similar compounds: 172 (M+), 144, 101, 73[3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Reformatsky reaction . This reaction involves the treatment of a ketone or aldehyde with an α-halo ester in the presence of metallic zinc.

Experimental Protocol: Reformatsky Reaction

This protocol describes the synthesis of this compound from cyclohexanone and ethyl bromoacetate.

Materials:

-

Cyclohexanone

-

Ethyl bromoacetate

-

Zinc dust, activated

-

Iodine (catalytic amount)

-

Toluene, anhydrous

-

Diethyl ether or MTBE (methyl tert-butyl ether)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 equivalents) and a crystal of iodine. Heat the flask gently under a nitrogen atmosphere until the purple color of the iodine disappears. This indicates the activation of the zinc surface. Cool the flask to room temperature.

-

Reaction Setup: Add anhydrous toluene to the flask. A solution of cyclohexanone (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous toluene is prepared and transferred to the dropping funnel.

-

Initiation and Reaction: A small portion of the cyclohexanone/ethyl bromoacetate solution is added to the zinc suspension. The reaction mixture is gently warmed to initiate the reaction, which is indicated by a slight exotherm and the disappearance of the shiny zinc surface. Once initiated, the remaining solution is added dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion and Work-up: After the addition is complete, the reaction mixture is stirred at reflux for an additional 30-60 minutes to ensure complete conversion. The reaction is then cooled to 0 °C and quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction and Purification: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether or MTBE. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Isolation of Product: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.

Reactivity and Applications in Drug Development

This compound is a key building block for the synthesis of more complex molecules, including derivatives of tetronic acid . Tetronic acids are a class of compounds containing a 4-hydroxy-2(5H)-furanone ring system and are known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties.

One notable example of a biologically active molecule that can be conceptually derived from a tetronic acid framework is thiolactomycin . Thiolactomycin is a natural product that exhibits potent antibacterial activity through the inhibition of bacterial fatty acid synthesis.

Logical Workflow: Synthesis of Tetronic Acid Derivatives

The following diagram illustrates the general synthetic pathway from this compound to a tetronic acid derivative, which can then be further modified to produce analogues of biologically active compounds.

Caption: General synthetic route to tetronic acid derivatives.

Mechanism of Action: Inhibition of Fatty Acid Synthesis

Thiolactomycin, a compound structurally related to derivatives accessible from this compound, targets the bacterial fatty acid synthesis (FAS) pathway . Specifically, it inhibits the β-ketoacyl-acyl carrier protein (ACP) synthases (KAS), which are essential enzymes in the elongation of fatty acid chains.[4][5][6] By blocking this pathway, thiolactomycin prevents the formation of essential fatty acids required for bacterial cell membrane biogenesis and other vital functions, leading to bacterial growth inhibition.

The following diagram illustrates the key steps in the bacterial fatty acid synthesis pathway and the point of inhibition by thiolactomycin.

Caption: Inhibition of KAS enzymes by Thiolactomycin.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly those with potential therapeutic applications. Its straightforward synthesis via the Reformatsky reaction and its utility as a precursor to biologically active scaffolds like tetronic acids make it a compound of considerable interest to researchers in medicinal chemistry and drug development. Understanding its properties, synthesis, and reactivity is crucial for leveraging its potential in the discovery of novel therapeutic agents.

References

- 1. This compound | C9H16O3 | CID 222089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ETHYL 1-HYDROXYCYCLOHEXANE-CARBOXYLATE | 1127-01-1 [chemicalbook.com]

- 3. Ethyl 2-hydroxycyclohexane-1-carboxylate | C9H16O3 | CID 303691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Antimycobacterial action of thiolactomycin: an inhibitor of fatty acid and mycolic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Thiolactomycin-based inhibitors of bacterial β-ketoacyl-ACP synthases with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to α-Hydroxy Esters in Organic Synthesis

Abstract

α-Hydroxy esters are a pivotal class of organic molecules, distinguished by the presence of a hydroxyl group on the carbon atom adjacent to the ester functionality. This unique structural motif imparts a versatile reactivity profile, establishing them as crucial intermediates and chiral building blocks in the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and advanced materials. This guide provides a comprehensive exploration of the synthesis, reactivity, and application of α-hydroxy esters, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of key synthetic transformations, offer field-proven insights into experimental design, and present detailed protocols for their preparation and manipulation.

Introduction: The Strategic Importance of the α-Hydroxy Ester Motif

The α-hydroxy ester moiety is more than a simple bifunctional molecule; it is a strategic linchpin in synthetic design. The adjacent hydroxyl and ester groups create a unique electronic and steric environment, enabling a diverse range of chemical transformations. The hydroxyl group can act as a nucleophile, an activating group, or a directing group for stereoselective reactions, while the ester provides a handle for further functionalization, such as hydrolysis to the corresponding α-hydroxy acid, reduction to a 1,2-diol, or amidation.

From a drug development perspective, the α-hydroxy acid core is a prevalent feature in numerous biologically active compounds. Furthermore, enantiomerically pure α-hydroxy esters are invaluable chiral synthons, allowing for the construction of stereochemically complex drug candidates with high precision.[1] Their utility also extends to materials science, where they serve as monomers for biodegradable polymers like polylactic acid (PLA).[2][3]

Foundational Synthetic Methodologies

The effective synthesis of α-hydroxy esters is paramount to their application. Several robust methods have been developed, each with its own set of advantages and mechanistic nuances. The choice of method is often dictated by the desired substitution pattern, stereochemical requirements, and the scale of the reaction.

From Aldehydes and Ketones: The Cyanohydrin Pathway

A classic and highly effective route to α-hydroxy esters begins with the formation of a cyanohydrin from an aldehyde or ketone. This nucleophilic addition of a cyanide anion to the carbonyl carbon creates a new carbon-carbon bond and installs the requisite hydroxyl and nitrile functionalities.[4][5][6]

Mechanism & Causality: The reaction is typically performed using hydrogen cyanide (HCN) or, more safely, a cyanide salt like sodium or potassium cyanide with an acid source.[5][6] The cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated to yield the cyanohydrin.[4][5] Subsequent acid-catalyzed hydrolysis of the nitrile group proceeds through a series of steps involving protonation of the nitrile nitrogen, nucleophilic attack by water, and tautomerization to an amide, which is then further hydrolyzed to the carboxylic acid, yielding the α-hydroxy acid.[7][8] Esterification can then be carried out as a final step.

Protocol Trustworthiness: This self-validating system ensures the direct conversion of a carbonyl compound to the α-hydroxy acid precursor. The initial cyanohydrin formation is often reversible, but the subsequent hydrolysis drives the reaction to completion.

Experimental Protocol: Synthesis of Ethyl Mandelate from Benzaldehyde via Cyanohydrin Formation and Hydrolysis

-

Cyanohydrin Formation: In a well-ventilated fume hood, to a stirred solution of benzaldehyde (10.6 g, 100 mmol) in ethanol (50 mL) at 0 °C, a solution of sodium cyanide (4.9 g, 100 mmol) in water (20 mL) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Acid Hydrolysis & Esterification: The reaction mixture is cooled to 0 °C and concentrated hydrochloric acid is slowly added until the pH is approximately 1. The mixture is then heated to reflux for 4 hours. After cooling to room temperature, ethanol (50 mL) is added, and the mixture is refluxed for another 6 hours with a catalytic amount of sulfuric acid.

-

Workup and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by vacuum distillation to afford ethyl mandelate.

Oxidation of Ester Enolates

A more direct approach involves the α-hydroxylation of an ester. This is typically achieved by generating the ester enolate with a strong base, followed by trapping with an electrophilic oxygen source.[9]

Mechanism & Causality: The choice of base is critical. To ensure complete and irreversible enolate formation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often employed.[10] This prevents side reactions like Claisen condensation. The resulting enolate is a potent nucleophile that readily attacks the electrophilic oxygen of an oxidant. Common oxidants include molecular oxygen, molybdenum peroxide complexes (MoOPH), and N-sulfonyloxaziridines, such as Davis' reagent (2-(phenylsulfonyl)-3-phenyloxaziridine).[9] The reaction with Davis' reagent proceeds via an SN2 attack of the enolate on the oxaziridine oxygen atom.[9]

Protocol Trustworthiness: The success of this method hinges on the efficient generation of the enolate and the prevention of side reactions. The use of a strong, hindered base at low temperatures is a self-validating strategy to achieve this.

Experimental Protocol: α-Hydroxylation of Ethyl Phenylacetate using LDA and Davis' Reagent

-

Enolate Formation: A solution of diisopropylamine (1.1 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.1 eq) is added dropwise, and the solution is stirred for 30 minutes. A solution of ethyl phenylacetate (1.0 eq) in anhydrous THF is then added slowly, and the mixture is stirred for 1 hour at -78 °C.

-

Oxidation: A solution of 2-(phenylsulfonyl)-3-phenyloxaziridine (1.2 eq) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction is stirred for 2 hours at this temperature.

-

Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Asymmetric Synthesis: Accessing Enantiopure α-Hydroxy Esters

The biological activity of many compounds is highly dependent on their stereochemistry. Consequently, the development of methods for the asymmetric synthesis of α-hydroxy esters is of paramount importance.

Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful and reliable method for the enantioselective synthesis of vicinal diols from alkenes.[11][12] When applied to α,β-unsaturated esters, this reaction provides a direct route to enantiomerically enriched α,β-dihydroxy esters, which can be further manipulated to yield the desired α-hydroxy esters.[13]

Mechanism & Causality: The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-based ligand and a stoichiometric co-oxidant.[11][12] The chiral ligand complexes with the osmium tetroxide, creating a chiral environment that directs the facial selectivity of the dihydroxylation. The choice of ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) determines which enantiomer of the diol is formed.[12] The resulting α,β-dihydroxy ester can then be selectively deoxygenated at the β-position to furnish the α-hydroxy ester.[13]

Protocol Trustworthiness: The commercially available AD-mix-α and AD-mix-β reagents, which contain the catalyst, ligand, and co-oxidant, provide a highly reliable and reproducible system for achieving high enantioselectivities.[11][12]

Experimental Workflow: Sharpless Asymmetric Dihydroxylation

Caption: Workflow for Sharpless Asymmetric Dihydroxylation.

Organocatalytic Approaches

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods.[1] Chiral organocatalysts, such as proline and its derivatives, can effectively catalyze the enantioselective α-hydroxylation of carbonyl compounds.[14][15]

Mechanism & Causality: For example, the L-proline-catalyzed cross-aldol reaction between a ketone and an α-keto phosphonate can produce tertiary α-hydroxy phosphonates with high enantiomeric purity.[14][15] The proposed mechanism involves the formation of an enamine intermediate from the ketone and proline, which then attacks the α-keto phosphonate in a stereocontrolled manner.

Data Presentation: Comparison of Synthetic Methods

| Method | Starting Material | Key Reagents | Stereocontrol | Advantages | Limitations |

| Cyanohydrin Pathway | Aldehyde/Ketone | NaCN, HCl | Racemic (unless chiral catalyst used) | Inexpensive, reliable | Use of toxic cyanide, multi-step |

| Enolate Oxidation | Ester | LDA, Davis' Reagent | Racemic (unless chiral base/auxiliary) | Direct, good for hindered substrates | Requires strong base, low temp. |

| Sharpless AD | α,β-Unsaturated Ester | OsO₄, Chiral Ligand | Excellent | High ee, predictable | Use of toxic/expensive OsO₄ |

| Organocatalysis | Aldehyde/Ketone | Chiral Catalyst | Good to Excellent | Metal-free, mild conditions | Substrate scope can be limited |

Applications in Drug Development and Materials Science

The versatility of α-hydroxy esters makes them indispensable in several scientific domains.

Chiral Building Blocks in Pharmaceutical Synthesis

Enantiomerically pure α-hydroxy esters are crucial starting materials for the synthesis of a wide range of pharmaceuticals. For example, they are key intermediates in the synthesis of α-amino acids, which are the building blocks of peptides and proteins.[16] They are also found in the structure of various drugs, including the ACE inhibitor Benazepril.[16]

Logical Relationship: From α-Hydroxy Ester to α-Amino Acid

Caption: Synthetic route from α-hydroxy esters to α-amino acids.

Monomers for Biodegradable Polymers

α-Hydroxy acids, derived from the hydrolysis of α-hydroxy esters, are the monomers for an important class of biodegradable polymers known as poly(α-hydroxy acids). The most prominent example is polylactic acid (PLA), which is synthesized from lactic acid.[2] PLA is a biocompatible and biodegradable thermoplastic polyester with a wide range of applications, from packaging materials to medical implants like sutures and stents.[2][17][18][19] The properties of PLA can be tuned by controlling the stereochemistry of the lactic acid monomer.[20]

The polymerization is often carried out through the ring-opening polymerization of the cyclic diester of the α-hydroxy acid (e.g., lactide from lactic acid).[21][22][23]

Conclusion and Future Outlook

α-Hydroxy esters represent a cornerstone of modern organic synthesis. The continued development of novel, efficient, and stereoselective methods for their synthesis will undoubtedly open up new avenues in drug discovery and materials science. The shift towards more sustainable and environmentally friendly catalytic systems, such as organocatalysis and biocatalysis, is a promising trend that will likely dominate future research in this area. As our understanding of the intricate reactivity of these molecules deepens, so too will our ability to harness their potential for the creation of innovative solutions to complex scientific challenges.

References

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. Poly(α-hydroxy acid)s and poly(α-hydroxy acid-co-α-amino acid)s derived from amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Addition of CN - Cyanohydrins | OpenOChem Learn [learn.openochem.org]

- 6. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 7. Student Question : Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids? | Chemistry | QuickTakes [quicktakes.io]

- 8. youtube.com [youtube.com]

- 9. Davis oxidation - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 12. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Organocatalytic enantioselective synthesis of alpha-hydroxy phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Organocatalytic Enantioselective Synthesis of α-Hydroxy Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molybdenum‐Catalyzed Asymmetric Amination of α‐Hydroxy Esters: Synthesis of α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. plamfg.com [plamfg.com]

- 18. Medical applications and prospects of polylactic acid materials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PLA (Polylactic Acid): Definition, Applications, and Different Types | Xometry [xometry.com]

- 20. Polylactic acid - Wikipedia [en.wikipedia.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. EP0627453B1 - Method for making polymers of alpha-hydroxy acids - Google Patents [patents.google.com]

- 23. US5310599A - Method for making polymers of alpha-hydroxy acids - Google Patents [patents.google.com]

The Pivotal Role of Ethyl 1-hydroxycyclohexanecarboxylate in Modern Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1-hydroxycyclohexanecarboxylate, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a range of commercially significant organic compounds. Its unique structural features, combining a hydroxyl group and an ester on a cyclohexane ring, provide a reactive platform for the construction of complex molecular architectures. This technical guide delves into the synthesis, properties, and key applications of this compound, with a particular focus on its role in the development of agrochemicals and pharmaceuticals.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its effective application in organic synthesis. The following tables summarize its key quantitative data.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 1127-01-1 | [1] |

| Molecular Formula | C₉H₁₆O₃ | [2] |

| Molecular Weight | 172.22 g/mol | [2] |

| Appearance | Colorless to light yellow solid-liquid mixture | [3] |

| Boiling Point | 228 °C | [3] |

| Density | 1.104 g/cm³ | [3] |

| Refractive Index | 1.4532 | [3] |

| Flash Point | 86 °C | [3] |

| pKa | 13.28 ± 0.20 (Predicted) | [3] |

| XLogP3 | 1.4 | [2] |

| Topological Polar Surface Area | 46.5 Ų | [2] |

Table 2: Spectroscopic Data Summary

| Spectroscopic Technique | Key Data and Interpretation | Reference |

| ¹H NMR | The proton NMR spectrum provides characteristic signals for the ethyl group (triplet and quartet), the cyclohexyl protons, and a singlet for the hydroxyl proton. | [4] |

| ¹³C NMR | The carbon NMR spectrum shows distinct peaks for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, the carbons of the ethyl group, and the carbons of the cyclohexane ring. | [4] |

| IR Spectroscopy | The infrared spectrum exhibits a broad absorption band for the O-H stretch of the hydroxyl group and a strong absorption for the C=O stretch of the ester. | [5] |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns. | [5] |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Reformatsky reaction , which involves the reaction of cyclohexanone with an α-haloester in the presence of zinc metal.[6] An alternative method is the Fischer esterification of 1-hydroxycyclohexanecarboxylic acid.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol is adapted from a documented synthesis of this compound.[4]

Materials:

-

1-Hydroxycyclohexanecarboxylic acid

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid

-

Benzene (or Toluene as a safer alternative)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 1-hydroxycyclohexanecarboxylic acid (14.4 g, 0.1 mol) and ethanol (8.5 mL, 0.145 mol) in benzene (30 mL), add a catalytic amount of concentrated sulfuric acid (0.3 mL).

-

Reflux the mixture overnight using a Dean-Stark apparatus to remove the water formed during the reaction.

-

After cooling, remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether (100 mL).

-

Wash the ethereal solution with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound.

Expected Yield: High yields are typically reported for this reaction.

Caption: Fischer Esterification Workflow for this compound.

Applications in Organic Synthesis

This compound is a valuable intermediate in the synthesis of various high-value chemicals, particularly in the agrochemical and pharmaceutical industries.

Synthesis of Acaricides: The Case of Spirodiclofen

A prominent application of this compound is its role as a key precursor in the synthesis of the acaricide Spirodiclofen .[5] Spirodiclofen is a non-systemic insecticide/acaricide that is effective against a wide range of mites.[7]

The synthesis involves the acylation of the hydroxyl group of this compound with 2-(2,4-dichlorophenyl)acetyl chloride, followed by an intramolecular Dieckmann condensation.[2][5]

This protocol outlines the initial acylation step in the synthesis of Spirodiclofen.[2]

Materials:

-

This compound

-

2-(2,4-Dichlorophenyl)acetyl chloride

-

Triethylamine

-

Absolute methylene dichloride

-

Aqueous citric acid solution

-

Aqueous sodium bicarbonate solution

Procedure:

-

Dissolve this compound (0.1 mol) in absolute methylene dichloride (200 mL).

-

Add triethylamine (0.12 mol) to the solution.

-

Cool the mixture to 0-10 °C in an ice bath.

-

Add a solution of 2-(2,4-dichlorophenyl)acetyl chloride (0.1 mol) in absolute methylene dichloride (50 mL) dropwise to the cooled mixture.

-

Stir the reaction mixture for 16 hours at room temperature.

-

Wash the reaction mixture with aqueous citric acid solution and then with aqueous sodium bicarbonate solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain the acylated intermediate.

Caption: Synthetic pathway to Spirodiclofen from this compound.

Intermediate in Pharmaceutical Synthesis

This compound has emerged as a valuable building block in the synthesis of novel pharmaceutical agents. Its ability to introduce a substituted cyclohexyl moiety is particularly useful in drug design, as this group can enhance the lipophilicity and metabolic stability of a drug molecule.[1]

A notable example is its use in the synthesis of Fatty Acid Binding Protein (FABP) inhibitors . FABPs are a family of intracellular proteins involved in the transport of fatty acids, and their inhibition is a therapeutic target for metabolic diseases such as type 2 diabetes and obesity.

The following is a representative procedure for the use of this compound in the synthesis of a triazolopyrimidinone-based FABP inhibitor, as described in a patent.

Materials:

-

A triazolopyrimidinone core (e.g., compound 53-1 in the patent)

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

N,N-Dimethylacetamide (DMA)

Procedure:

-

In a microwave vial, combine the triazolopyrimidinone core (0.1 mmol), this compound (0.15 mmol), and sodium hydride (0.4 mmol).

-

Add DMA to the mixture.

-

Stir the reaction mixture in a microwave reactor at 180 °C for 15 minutes.

-

After cooling, filter the reaction mixture.

-

Purify the filtrate by reverse-phase HPLC to isolate the desired product.

Caption: Role of this compound in FABP inhibitor synthesis.

Safety and Handling

This compound is classified as harmful to aquatic life with long-lasting effects.[2] Appropriate precautions should be taken to avoid its release into the environment. Standard laboratory safety procedures, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound.

Conclusion

This compound is a cornerstone intermediate in organic synthesis, bridging the gap between simple starting materials and complex, high-value molecules. Its utility in the production of the acaricide Spirodiclofen and its emerging role in the synthesis of novel pharmaceuticals underscore its significance. The synthetic protocols and data presented in this guide provide a foundation for researchers and drug development professionals to leverage the full potential of this versatile chemical building block.

References

- 1. 1127-01-1(1-Hydroxycyclohexanecarboxylic Acid Ethyl Ester) | Kuujia.com [kuujia.com]

- 2. US10005754B2 - Form of spirodiclofen, a process for its preparation and use the same - Google Patents [patents.google.com]

- 3. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 4. Buy Spirodiclofen | 148477-71-8 [smolecule.com]

- 5. cphi-online.com [cphi-online.com]

- 6. scribd.com [scribd.com]

- 7. WO2010056631A1 - Inhibitors of fatty acid binding protein (fabp) - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 1-hydroxycyclohexanecarboxylate (C9H16O3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-hydroxycyclohexanecarboxylate is a cyclic β-hydroxy ester with the molecular formula C9H16O3. This document provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a particular focus on its role as a chemical intermediate. While direct applications in drug development are not extensively documented, its utility in the synthesis of biologically active molecules, such as acaricides, makes it a compound of interest for medicinal chemists and researchers in agrochemical development. This guide summarizes key quantitative data, details common synthetic protocols, and provides visualizations of the synthetic workflow.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid or solid-liquid mixture at room temperature. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C9H16O3 | |

| Molecular Weight | 172.22 g/mol | |

| CAS Number | 1127-01-1 | |

| IUPAC Name | ethyl 1-hydroxycyclohexane-1-carboxylate | |

| Boiling Point | 228 °C | |

| Density | 1.104 g/cm³ | |

| Flash Point | 86 °C | |

| Refractive Index | 1.4532 | |

| XLogP3-AA | 1.4 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 3 | |

| Exact Mass | 172.109944368 Da | |

| Appearance | Colorless to light yellow Solid-liquid mixture |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The spectrum is expected to show signals for the ethyl group (a triplet for the CH₃ and a quartet for the OCH₂), multiple signals for the cyclohexyl ring protons, and a singlet for the hydroxyl proton. The chemical shifts of the cyclohexyl protons would be in the aliphatic region, and their multiplicity would depend on the conformational dynamics of the ring.

-

¹³C NMR: The spectrum should display signals for the carbonyl carbon of the ester, the quaternary carbon attached to the hydroxyl group, the carbons of the cyclohexyl ring, and the two carbons of the ethyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit the following characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | ~3400 (broad) | Stretching vibration |

| C-H (aliphatic) | ~2850-2950 | Stretching vibrations |

| C=O (ester) | ~1730 | Stretching vibration |

| C-O (ester) | ~1100-1200 | Stretching vibration |

Mass Spectrometry (MS) (Predicted)

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 172. The fragmentation pattern would likely involve the loss of the ethyl group, the ethoxycarbonyl group, and water from the molecular ion.

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the Reformatsky reaction . This reaction involves the treatment of a carbonyl compound (in this case, cyclohexanone) with an α-halo ester (ethyl bromoacetate) in the presence of metallic zinc.

An alternative, related procedure involves the use of a pre-formed lithium enolate of ethyl acetate.

Experimental Protocol: Reformatsky Reaction

This protocol is a generalized procedure for the Reformatsky reaction and can be adapted for the synthesis of this compound.

Materials:

-

Cyclohexanone

-

Ethyl bromoacetate

-

Activated Zinc dust

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran (THF), or a mixture)

-

Iodine (for zinc activation)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

-

Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the zinc dust. Add a crystal of iodine and gently heat the flask to activate the zinc (the purple color of iodine will disappear). Allow the flask to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: Add the anhydrous solvent to the flask containing the activated zinc.

-

Initiation: Add a small portion of the ethyl bromoacetate to the stirred zinc suspension. The reaction is typically initiated by gentle warming. An exothermic reaction should be observed.

-

Addition of Reactants: Once the reaction has initiated, add a solution of cyclohexanone and the remaining ethyl bromoacetate in the anhydrous solvent dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture and heat under reflux for an additional 1-2 hours to ensure complete reaction.

-

Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Workflow for the synthesis of this compound via the Reformatsky reaction.

Applications in Research and Drug Development

The primary documented application of this compound is as a key intermediate in the synthesis of tetronic acid carboxylate derivatives. These derivatives have been shown to possess acaricidal (mite and tick killing) activity, making them relevant to the agrochemical and veterinary medicine sectors.